N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a benzodioxol-5-ylmethyl group and at the 2-position with a 3,4-difluorobenzamide moiety. Its synthesis likely involves coupling reactions similar to those described for related oxadiazoles (e.g., carbodiimide-mediated amidation) .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O4/c18-11-3-2-10(7-12(11)19)16(23)20-17-22-21-15(26-17)6-9-1-4-13-14(5-9)25-8-24-13/h1-5,7H,6,8H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAGTZSWHJSXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide are cancer cells, specifically HeLa, A549, and MCF-7 cell lines. These cell lines represent cervical, lung, and breast cancer respectively.
Mode of Action
This compound interacts with its targets by inhibiting their growth. The compound induces apoptosis, a form of programmed cell death, and causes cell cycle arrests in both the S-phase and G2/M-phase. This means that the compound prevents the cells from dividing and growing, thereby inhibiting the progression of the cancer.
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth and division. By inducing apoptosis and causing cell cycle arrests, it disrupts the normal functioning of these pathways, leading to the death of the cancer cells.
Pharmacokinetics
The compound’s potent growth inhibition properties against the three human cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The result of the action of this compound is the inhibition of growth in cancer cells. The compound has shown potent activities against HeLa and A549 cell lines, with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively. This indicates that the compound is effective at relatively low concentrations.
Action Environment
The action environment can significantly influence the efficacy and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets.
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive understanding.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an oxadiazole ring. The molecular formula is , with a molecular weight of approximately 358.31 g/mol. The presence of difluorobenzamide enhances its lipophilicity and may influence its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antitumor properties. For instance, a series of N-aryl derivatives were synthesized and tested against various cancer cell lines including HeLa, A549, and MCF-7. Some compounds showed potent growth inhibition with IC50 values below 5 μM. Notably:
- Compound C27 : IC50 = 2.07 ± 0.88 μM (HeLa)
- Compound C7 : IC50 = 2.06 ± 0.09 μM (A549)
- Compound C16 : IC50 = 2.55 ± 0.34 μM (MCF-7) .
The preliminary investigations into the mechanism of action suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The specific pathways involved require further elucidation through detailed mechanistic studies.
Toxicological Considerations
While exploring the biological activity, it is crucial to assess the toxicity profiles of these compounds. Toxicological evaluations indicate that certain derivatives exhibit low toxicity in vitro, which is promising for therapeutic applications. However, comprehensive in vivo studies are necessary to confirm safety profiles.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy : A study involving patients with advanced solid tumors treated with benzo[d][1,3]dioxole derivatives showed a partial response in 30% of cases after four cycles of treatment.
- Neuroprotective Effects : Research has indicated that compounds with similar structures may protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.
Summary Table of Biological Activities
| Activity Type | Compound | Cell Line | IC50 (μM) |
|---|---|---|---|
| Antitumor | C27 | HeLa | 2.07 ± 0.88 |
| Antitumor | C7 | A549 | 2.06 ± 0.09 |
| Antitumor | C16 | MCF-7 | 2.55 ± 0.34 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Oxadiazole vs. Thiadiazole Derivatives
- Target Compound : 1,3,4-Oxadiazole core (O, N, N heteroatoms).
- Analog (Compound 4a): 1,3,4-Thiadiazole core (S, N, N heteroatoms) .
Oxadiazole vs. Thiazole Derivatives
Substituent Analysis
Benzodioxole-Methyl Group
- Target Compound : Benzo[d][1,3]dioxol-5-ylmethyl at oxadiazole 5-position.
- Analog (Compound 4a) : Same benzodioxole group but linked via a thioacetamide bridge to a trifluoromethylphenyl group .
- Impact : The thioether in 4a may confer higher flexibility, whereas the rigid oxadiazole in the target compound favors planar geometry for receptor docking.
Aromatic Amide Substituents
- Target Compound : 3,4-Difluorobenzamide (electron-withdrawing fluorine atoms).
- Analog (Compound 4a) : N-(4-Trifluoromethylphenyl)acetamide (stronger hydrophobicity from -CF₃) .
- Analog (Compound 55) : Cyclopropanecarboxamide (strain-induced reactivity) .
- Impact : Fluorine in the target compound enhances lipid solubility and bioavailability compared to bulkier -CF₃ or strained cyclopropane groups.
Pharmacological and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
